

# O-Phospho-DL-threonine CAS number lookup

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An In-depth Technical Guide to **O-Phospho-DL-threonine** 

### **Core Substance Identification**

**O-Phospho-DL-threonine** is a racemic mixture of the phosphorylated form of the essential amino acid threonine. As a critical component in various biological processes, understanding its chemical properties, biological roles, and experimental applications is paramount for researchers in biochemistry, cell biology, and drug development. The phosphorylation of threonine residues is a key post-translational modification that regulates a vast array of cellular functions.[1][2]

The CAS Number for the racemic mixture, **O-Phospho-DL-threonine**, is 27530-80-9.[3][4][5] It is important to distinguish this from its enantiomerically pure form, O-Phospho-L-threonine, which has a CAS Number of 1114-81-4.[6][7][8]

## **Physicochemical Properties**

The fundamental physicochemical properties of **O-Phospho-DL-threonine** are summarized in the table below. These data are essential for its proper handling, storage, and use in experimental settings.



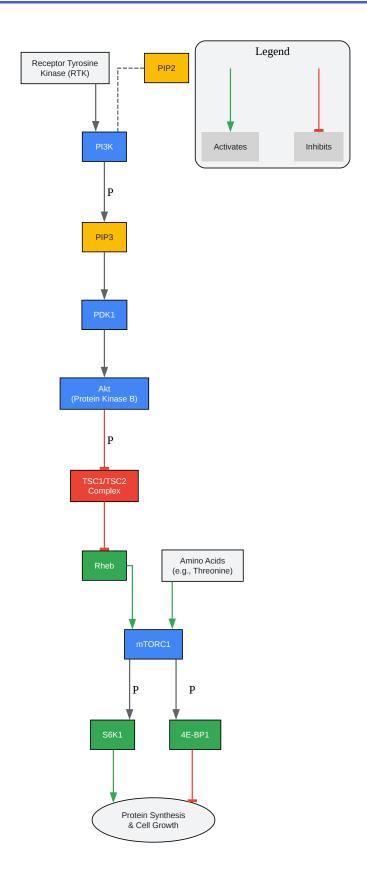
| Property            | Value                                     | Reference(s) |
|---------------------|---|--------------|
| CAS Number          | 27530-80-9                                | [3][5]       |
| Molecular Formula   | C4H10NO6P                                 | [3][4][6]    |
| Molecular Weight    | 199.10 g/mol                              | [3][4]       |
| Appearance          | White powder                              | [3]          |
| Purity              | ≥97.0% (TLC)                              | [3]          |
| Storage Temperature | -20°C                                     | [3]          |
| SMILES String       | CC(OP(O)(O)=O)C(N)C(O)=O                  | [3]          |
| InChI Key           | USRGIUJOYOXOQJ-<br>UHFFFAOYSA-N           | [3]          |
| Solubility (L-form) | H₂O: 5.83 mg/mL; PBS (pH<br>7.2): 1 mg/mL | [6][7]       |

# Role in Biological Systems and Signaling Pathways

Reversible protein phosphorylation on threonine, serine, and tyrosine residues is a fundamental mechanism for regulating nearly all cellular processes, including signal transduction, cell cycle progression, growth, and apoptosis.[2][9] Threonine itself can act as a signaling molecule, influencing protein synthesis pathways.[10]

One of the central pathways regulated by nutrient availability, including amino acids like threonine, is the mTOR (mammalian target of rapamycin) signaling cascade.[10] This pathway is a master regulator of cell growth, proliferation, and metabolism.





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Figure 1: The mTOR Signaling Pathway. This diagram illustrates how amino acids, such as threonine, and growth factors converge to activate mTORC1, a key regulator of protein synthesis and cell growth.

# **Experimental Protocols Synthesis of Phosphothreonine-Containing Peptides**

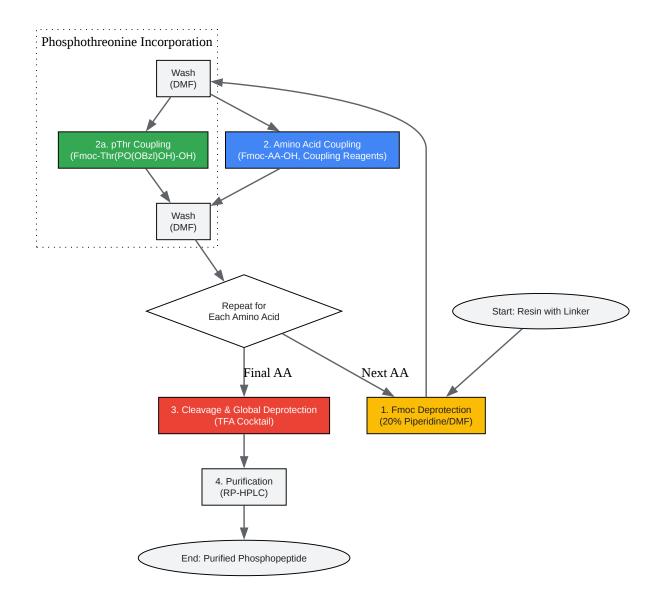
The site-specific incorporation of phosphothreonine into synthetic peptides is crucial for studying phosphorylation-dependent biological events.[11] The most common method is the "Building Block" approach within a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[11]

Methodology: The Building Block Approach

- Resin Preparation: A suitable solid support resin (e.g., Rink Amide or Wang resin) is deprotected to expose the free amine group.
- Amino Acid Coupling: The first amino acid is coupled to the resin using standard coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma).
- Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the Nterminus of the coupled amino acid is removed using a 20% piperidine solution in DMF.
- Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
- Phosphothreonine Incorporation: When the sequence calls for phosphothreonine, a
  protected derivative, typically Fmoc-Thr(PO(OBzl)OH)-OH, is used in the coupling step.[11]
  The monobenzyl protection on the phosphate group is critical to prevent side reactions
  during the piperidine treatment.[11]
- Final Deprotection and Cleavage: Once the full peptide sequence is assembled, the peptide
  is cleaved from the resin, and all remaining side-chain protecting groups (including the
  benzyl group on the phosphate) are removed using a strong acid cocktail, commonly
  containing trifluoroacetic acid (TFA).



• Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).





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Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow. This diagram outlines the key steps for incorporating a protected phosphothreonine building block into a synthetic peptide.

## **Analysis of Phosphorylated Amino Acids**

Quantifying and identifying phosphothreonine in biological samples, such as protein hydrolysates, is essential for phosphoproteomics. A sensitive method involves derivatization followed by high-performance liquid chromatography (HPLC).[12]

Methodology: HPLC Analysis of Dabsyl-Chloride Derivatized Amino Acids

This protocol allows for the resolution and analysis of phosphorylated amino acids alongside other common amino acids.[12]

- Protein Hydrolysis: The protein sample is hydrolyzed (typically using acid) to break it down into its constituent amino acids.
- Derivatization: The amino acid mixture is derivatized with 4'-Dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride). This chromophoric reagent reacts with the primary and secondary amines of the amino acids, tagging them for visible-light detection.[12]
- Chromatographic Separation: The dabsyl-amino acid mixture is injected into a reverse-phase HPLC system.
  - Column: A highly derivatized C18 column is used.[12]
  - Mobile Phase: A gradient elution is performed. The separation of phosphothreonine, phosphoserine, and phosphotyrosine is achieved at a pH of 8.1.[12]
- Detection: The eluting dabsyl-amino acids are detected using a UV-Vis detector, typically in the visible range (~436 nm).
- Quantification: The concentration of each amino acid is determined by comparing the peak area to that of known standards. The lower limit for accurate detection is near 1 picomole.
   [12]



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Figure 3: HPLC Analysis Workflow. This flowchart shows the process for quantifying phosphothreonine in protein hydrolysates via dabsyl chloride derivatization and RP-HPLC.

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